molecular formula C9H9N3OS B570709 N-(4-Methyl-1,3-benzothiazol-2-yl)urea CAS No. 115605-28-2

N-(4-Methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B570709
CAS No.: 115605-28-2
M. Wt: 207.251
InChI Key: LVBOZAHYYFCNOB-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-benzothiazol-2-yl)urea is a heterocyclic urea derivative featuring a benzothiazole core substituted with a methyl group at the 4-position and a urea moiety at the 2-position. The benzothiazole scaffold is recognized for its role in enhancing bioavailability and target binding, making it a privileged structure in medicinal chemistry .

Properties

CAS No.

115605-28-2

Molecular Formula

C9H9N3OS

Molecular Weight

207.251

IUPAC Name

(4-methyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C9H9N3OS/c1-5-3-2-4-6-7(5)11-9(14-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

LVBOZAHYYFCNOB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Synonyms

Urea, (4-methyl-2-benzothiazolyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Benzothiazole/Thiazole Substitutions

N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (Compound 9)
  • Structure : Differs from the target compound by having a 3-methylphenyl group instead of a 4-methylbenzothiazole.
  • Activity : Exhibited significant anticancer activity against prostate cancer cell lines (IC50 = 78.28 ± 1.2 μM) .
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
  • Structure : Features a nitro-substituted thiazole and a methoxyphenyl group.
  • Activity: A known glycogen synthase kinase 3β (GSK-3β) inhibitor.
  • Key Difference : The nitro group enhances electron-withdrawing effects, which may improve enzyme-binding affinity compared to the methyl-substituted benzothiazole in the target compound.

Non-Urea Benzothiazole Derivatives

2-Aminothiazole Sulfonamides (e.g., AB4)
  • Structure : Contains a sulfonamide linkage and triazole substituents instead of urea.
Benzothiazole-Semicarbazones (e.g., 4g, 4i, 4k)
  • Structure : Replaces urea with a semicarbazone moiety.
  • Activity : Demonstrated 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg, indicating potent anticonvulsant effects .
  • Key Difference : The semicarbazone group may enhance hydrogen-bonding interactions with neuronal ion channels compared to urea.

Complex Urea Derivatives in Screening Libraries

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-N′-(4-methyl-1,3-benzothiazol-2-yl)urea
  • Structure: Shares the 4-methylbenzothiazol-2-yl urea core but includes a dihydrobenzodioxin-pyrrolidinone substituent.

Data Tables: Structural and Activity Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Data Reference
N-(4-Methyl-1,3-benzothiazol-2-yl)urea Benzothiazole + urea 4-methyl Not reported N/A N/A
N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea Benzothiazole + urea 3-methylphenyl Anticancer IC50 = 78.28 μM
N-(4-Methoxyphenyl)-N′-(5-nitrothiazol-2-yl)urea Thiazole + urea 5-nitro, 4-methoxyphenyl GSK-3β inhibition r.m.s. deviation = 0.045 Å
Benzothiazole-semicarbazones (4g, 4i, 4k) Benzothiazole + semicarbazone Varied aromatic aldehydes Anticonvulsant 100% protection at 30 mg/kg

Discussion of Structural-Activity Relationships (SAR)

  • Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., compound 9 ) generally exhibit higher anticancer activity than thiazole analogs, likely due to increased lipophilicity and aromatic stacking.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while electron-donating groups (e.g., methyl in the target compound) may improve metabolic stability.
  • Urea vs.

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